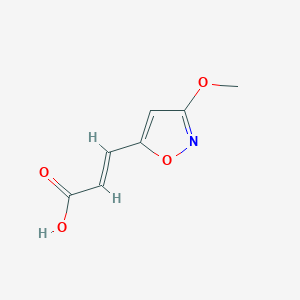
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is a heterocyclic compound that contains both an amino group and a pyridine ring substituted with an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the iodination of 2-Amino-3-(pyridin-3-yl)propanoic acid. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(6-iodopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The iodine atom on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: Contains a chlorine atom instead of iodine.
2-Amino-3-(pyridin-2-yl)propanoic acid: Lacks the halogen substitution on the pyridine ring.
Uniqueness
2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making this compound particularly valuable in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C8H9IN2O2 |
|---|---|
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
2-amino-3-(6-iodopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9IN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |
Clé InChI |
VDDDJIMKXUNHFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CC(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
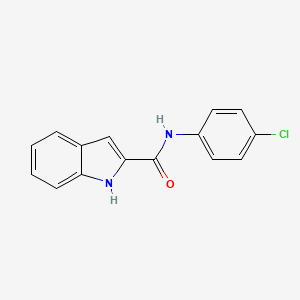
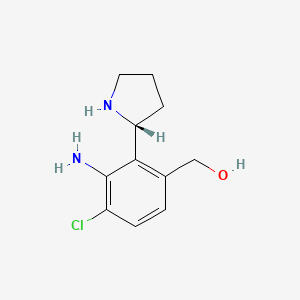
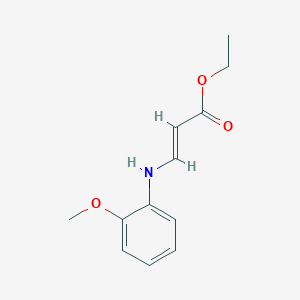

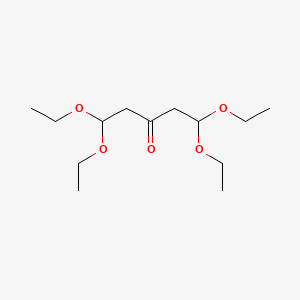
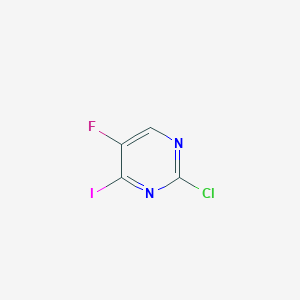
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
